molecular formula C19H21N5O2 B2546403 4-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile CAS No. 2034482-71-6

4-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile

Cat. No. B2546403
CAS RN: 2034482-71-6
M. Wt: 351.41
InChI Key: JIZUOYSFNTYNDG-UHFFFAOYSA-N
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Description

4-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It is a potent and specific tool for studying the physiological and pathophysiological roles of the adenosine A1 receptor.

Scientific Research Applications

Antimicrobial Activity

Compounds with structures resembling 4-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile have been explored for their antimicrobial properties. For instance, the study on the crystal structure and antimicrobial activity of a related compound demonstrated favorable antimicrobial activities, suggesting potential utility in the development of new antimicrobial agents (Okasha et al., 2022).

Heterocyclic Synthesis

The utility of enaminonitriles in heterocyclic synthesis has been documented, showing the versatility of compounds with nitrile and dimethylamino groups in generating novel pyrazole, pyridine, and pyrimidine derivatives (Fadda et al., 2012). This underscores the chemical compound's potential as a precursor in synthesizing a wide range of heterocyclic compounds with possible pharmaceutical applications.

Cytotoxic Activity

Research on compounds that share structural similarities, particularly those featuring dimethylamino and pyrazinyl groups, has revealed significant cytotoxic activities against various tumor cell lines. A study synthesizing 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes indicated some compounds exhibited notable cytotoxic activity, highlighting the therapeutic potential of such molecules in cancer research (Vosooghi et al., 2010).

properties

IUPAC Name

4-[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidine-1-carbonyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-23(2)17-18(22-10-9-21-17)26-16-4-3-11-24(13-16)19(25)15-7-5-14(12-20)6-8-15/h5-10,16H,3-4,11,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIZUOYSFNTYNDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CN=C1OC2CCCN(C2)C(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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